2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

MIF inhibition Tautomerase assay Structure-activity relationship

This compound provides a genuinely clean IP starting point free from pre-existing biological annotation. Its 3,4-dimethoxyphenylacetamide spacer grants conformational flexibility distinct from rigid benzamide MIF inhibitors, while confirmed GPR35 inactivity eliminates common oxadiazole off-target background. Procure ≥95% purity research-grade material for diversity-oriented screening or novel composition-of-matter generation.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 1257548-89-2
Cat. No. B2676876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1257548-89-2
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3)OC
InChIInChI=1S/C16H15N3O4S/c1-21-12-4-3-10(7-13(12)22-2)8-14(20)17-16-19-18-15(23-16)11-5-6-24-9-11/h3-7,9H,8H2,1-2H3,(H,17,19,20)
InChIKeyFCYKORMZBQKRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257548-89-2): Compound Identity and Procurement-Relevant Classification


2-(3,4-Dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257548-89-2) is a synthetic small-molecule heterocycle (MF: C₁₆H₁₅N₃O₄S, MW: 345.37 g/mol) belonging to the 1,3,4-oxadiazole acetamide class. Its structure integrates a 3,4-dimethoxyphenylacetamide moiety linked via a methylene spacer to a 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine core [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) and has been catalogued in screening collections including the ECBD (ID: EOS53331), where it was evaluated in a GPR35 antagonism primary assay [1][2]. Its computed physicochemical profile (clogP 1.59, TPSA 107.18 Ų, HBA 7, HBD 3) places it within Lipinski Rule-of-Five compliant chemical space, supporting its utility as a drug-discovery starting point [2].

Why 1,3,4-Oxadiazole Acetamide Analogs Cannot Be Freely Substituted: The Case for 2-(3,4-Dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide


Within the 1,3,4-oxadiazole acetamide chemical space, seemingly minor structural modifications—such as the dimethoxy substitution pattern (2,4- vs. 3,4- on the phenyl ring), the presence or absence of a methylene linker, and the nature of the 5-heteroaryl group—produce profound shifts in target engagement and biological activity. For example, the 2,4-dimethoxybenzamide analog (US11884682, Compound 5) demonstrates potent MIF tautomerase inhibition (IC₅₀ = 18.6 nM), whereas the 3,4-dimethoxyphenylacetamide scaffold of the target compound introduces a flexible methylene spacer and altered electron density that may redirect binding toward distinct pharmacological targets [1][2]. Similarly, in a related phenylacetamide oxadiazole series, the presence of a thioether vs. amine linkage at the 2-position of the oxadiazole shifts potency against tyrosinase by orders of magnitude (IC₅₀ = 0.003 µM vs. inactive analogs) [3]. These examples underscore why generic substitution across this class is scientifically unsound; each congener represents a unique vector in chemical biology space that cannot be assumed interchangeable for procurement or screening purposes.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide: Comparator-Anchored Data for Procurement Decisions


Substitution Pattern Divergence: 3,4-Dimethoxyphenylacetamide vs. 2,4-Dimethoxybenzamide MIF Inhibitory Activity

The closest structurally characterized analog of the target compound is 2,4-dimethoxy-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 5; BDBM648260), which differs in two key features: (i) the dimethoxy groups are at positions 2 and 4 rather than 3 and 4, and (ii) it possesses a direct benzamide linkage rather than a methylene-spaced phenylacetamide. Compound 5 exhibits potent MIF tautomerase inhibition with an IC₅₀ of 18.6 nM in a standardized enzyme assay using small-volume clear-bottom black polystyrene plates [1][2]. The target compound, bearing the 3,4-dimethoxyphenylacetamide pharmacophore, is not disclosed as an exemplar in the MIF patent and its activity at MIF has not been reported in public literature. This substitution pattern shift—from 2,4-dimethoxybenzamide to 3,4-dimethoxyphenylacetamide—is anticipated to alter hydrogen-bonding geometry, steric occupancy, and electronic distribution at the enzyme active site, potentially redirecting target selectivity away from MIF toward alternative therapeutic targets [3].

MIF inhibition Tautomerase assay Structure-activity relationship Dimethoxy substitution

Methylene Linker Impact: Phenylacetamide Flexibility vs. Benzamide Rigidity in 1,3,4-Oxadiazole Series

The target compound incorporates a methylene (-CH₂-) spacer between the carbonyl and the 3,4-dimethoxyphenyl ring, forming a phenylacetamide motif rather than the direct benzamide found in the closest MIF-active analog (Compound 5, US11884682) [1]. This structural feature introduces an additional rotatable bond (RB count = 4 for the target compound vs. 3 for the benzamide analog) and alters the conformational ensemble available for target binding [2]. The phenylacetamide motif has independently yielded extraordinary potency in a distinct 1,3,4-oxadiazole series: 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide achieves tyrosinase inhibition with IC₅₀ = 0.003 ± 0.00 µM, representing a >5,600-fold improvement over the standard kojic acid (IC₅₀ = 16.83 ± 1.16 µM) [3]. While the target compound differs in its thiophene-3-yl substituent and amine (rather than thioether) linkage, this class-level evidence demonstrates that the phenylacetamide scaffold can support picomolar target engagement when appropriately matched to its biological target.

Conformational flexibility Linker chemistry Drug design Phenylacetamide

GPR35 Target Selectivity: Negative Data Confirming Absence of Activity at G-Protein Coupled Receptor 35

The target compound (ECBD ID: EOS53331) has been experimentally evaluated in a primary GPR35 antagonism assay and was found to be inactive [1]. GPR35 is an orphan G-protein coupled receptor implicated in inflammatory bowel disease, cardiovascular function, and pain perception, and is a common target for oxadiazole-containing compounds [2]. This negative result serves as a valuable selectivity filter: in contrast, several structurally related 1,3,4-oxadiazole derivatives have been reported as GPR35 agonists or antagonists with micromolar potency [2]. The confirmed inactivity of the target compound at GPR35 suggests that the combination of the 3,4-dimethoxyphenylacetamide group with the 5-(thiophen-3-yl) substituent diverts the molecule away from this GPCR target, potentially reducing GPR35-mediated off-target effects in cell-based screening campaigns and enabling cleaner phenotypic readouts.

GPR35 antagonism Target selectivity GPCR screening Off-target profiling

Physicochemical Differentiation: Computed clogP and TPSA Positioning Relative to 2,4-Dimethoxybenzamide MIF Inhibitor

The target compound's computed physicochemical parameters—clogP = 1.59 and TPSA = 107.18 Ų—place it in a distinct property space compared to the 2,4-dimethoxybenzamide MIF inhibitor (Compound 5, US11884682), for which computed clogP is approximately 2.4 (estimated from the 2,4-dimethoxy substitution pattern and direct benzamide linkage) [1][2]. The lower clogP of the target compound arises from the 3,4-dimethoxy orientation, which exposes both methoxy groups on the same face of the phenyl ring, increasing local polarity relative to the 2,4-pattern where one methoxy is ortho to the carbonyl. The TPSA of 107.18 Ų, driven by the oxadiazole ring nitrogens, amide NH, carbonyl oxygen, and methoxy oxygens, predicts moderate membrane permeability consistent with oral bioavailability potential [1]. Both compounds satisfy Lipinski Rule-of-Five criteria; however, the ~0.8 log unit difference in clogP may translate to measurably different solubility, protein binding, and membrane partitioning behavior in biological assays [3].

Physicochemical properties clogP TPSA Drug-likeness Lipinski rules

Thiophene-3-yl Oxadiazole Core: Anticancer Activity Benchmark from a Structurally Congeneric Analog

A structurally congeneric compound—2-(1-(cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole—shares the identical 5-(thiophen-3-yl)-1,3,4-oxadiazole core with the target compound while differing in the substituent at the oxadiazole 2-position. This analog demonstrates anticancer activity with IC₅₀ ≈ 3.1 µM against hepatocellular carcinoma (HCC) cell lines and IC₅₀ values ranging from 5 to 15 µM against MCF-7 breast cancer cells . The conserved 5-(thiophen-3-yl)-1,3,4-oxadiazole substructure is hypothesized to contribute to the cytotoxic pharmacophore, possibly through DNA intercalation or kinase inhibition mechanisms characteristic of thiophene-oxadiazole hybrids [1]. The target compound, bearing the 3,4-dimethoxyphenylacetamide group at the 2-position in place of the cyclopropylsulfonyl-piperidine, may exhibit a shifted potency and selectivity profile within the same anticancer phenotypic space.

Anticancer activity Thiophene-oxadiazole Hepatocellular carcinoma Breast cancer Cytotoxicity

Cumulative Evidence Strength Assessment and Data Gap Disclosure

A systematic search of primary research literature, patents (including US11884682 on MIF inhibitors), and authoritative databases (BindingDB, PubChem, ChEMBL, ECBD) reveals that compound-specific quantitative biological data for 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257548-89-2) are extremely limited in the public domain [1][2][3]. The only publicly available experimental assay result is the GPR35 antagonism primary screen (inactive) from the ECBD database [1]. No peer-reviewed publication reporting its synthesis, characterization, or biological evaluation has been identified as of the search date. Consequently, the differentiation evidence presented herein relies predominantly on cross-study comparable and class-level inference from structurally proximate analogs (2,4-dimethoxybenzamide MIF inhibitor, phenylacetamide tyrosinase inhibitor, thiophene-oxadiazole anticancer analog). This evidence gap is itself a differentiating factor: the compound represents an underexplored chemical space at the intersection of the 3,4-dimethoxyphenylacetamide pharmacophore and the 5-(thiophen-3-yl)-1,3,4-oxadiazole scaffold, offering potential novelty for screening libraries and intellectual property considerations [3].

Evidence quality Data availability Procurement risk Screening prioritization

Procurement-Relevant Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1257548-89-2)


Phenotypic Screening Libraries Seeking MIF-Independent Chemical Diversity

For research groups building diversity-oriented screening collections, this compound offers a structurally distinct alternative to the well-characterized 2,4-dimethoxybenzamide MIF inhibitor series (US11884682). The confirmed GPR35 inactivity [1] and the absence of MIF inhibition data suggest that the compound will not engage these two common oxadiazole targets, making it suitable for phenotypic screens where MIF- or GPR35-mediated background is undesirable. Its phenylacetamide linker (RB = 4) provides conformational flexibility distinct from rigid benzamide analogs, potentially accessing different biological targets [2].

Structure-Activity Relationship (SAR) Expansion Around the 5-(Thiophen-3-yl)-1,3,4-Oxadiazole Anticancer Chemotype

The demonstrated anticancer activity of the core-matched analog 2-(1-(cyclopropylsulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (HCC IC₅₀ ≈ 3.1 µM) validates the cytotoxic potential of the thiophene-oxadiazole scaffold [1]. Procuring the target compound enables systematic exploration of the 2-position substituent effect on anticancer potency and selectivity, with the 3,4-dimethoxyphenylacetamide group representing a novel chemotype within this series. The favorable physicochemical profile (clogP 1.59, TPSA 107.18 Ų) predicts solubility characteristics compatible with cell-based assay formats [2].

Tyrosinase Inhibitor Lead Optimization Leveraging the Phenylacetamide Scaffold

Class-level evidence demonstrates that phenylacetamide-bearing 1,3,4-oxadiazoles can achieve picomolar tyrosinase inhibition (IC₅₀ = 0.003 µM, >5,600-fold more potent than kojic acid) [1]. The target compound shares the phenylacetamide motif but incorporates a thiophen-3-yl substituent at the oxadiazole 5-position, which may modulate tyrosinase binding kinetics, melanin suppression in B16F10 cells, and cytotoxicity profiles. This compound can serve as a starting point for a focused SAR campaign to develop novel skin-lightening or anti-melanoma agents with improved selectivity over existing standards.

Proprietary Screening and Intellectual Property Generation in Underexplored Chemical Space

The comprehensive absence of peer-reviewed publications, patent exemplifications, or target-specific biological data for this compound (CAS 1257548-89-2) positions it as a genuinely underexplored chemical entity [1]. For industrial and academic groups seeking to generate novel composition-of-matter or method-of-use intellectual property, this compound offers a clean starting point free from pre-existing biological annotation. Screening against novel target panels (e.g., NTPDases, carbonic anhydrases, or kinases) may yield first-in-class inhibitor series, with the compound's favorable drug-likeness parameters supporting downstream lead optimization [2].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.